molecular formula C6H9ClF2N2O B6247949 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride CAS No. 2649023-81-2

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

Cat. No.: B6247949
CAS No.: 2649023-81-2
M. Wt: 198.6
InChI Key:
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Description

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is to use a difluoromethylation reaction, where a difluoromethyl group is introduced into the molecule. This can be achieved using reagents such as ClCF2H or other difluorocarbene precursors . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like acetonitrile, under controlled temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the difluoromethyl group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[34]oct-6-ene hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The difluoromethyl group is known to influence the metabolic stability and membrane permeability of compounds, making it a valuable moiety in drug design.

Medicine

In medicine, 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is investigated for its potential therapeutic applications. Its ability to interact with biological targets and pathways makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds and interact with enzyme active sites, influencing the compound’s biological activity. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
  • 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride
  • 7-(bromomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride

Uniqueness

Compared to similar compounds, 7-(difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride is unique due to the presence of the difluoromethyl group. This group imparts distinct chemical and biological properties, such as increased metabolic stability and enhanced binding interactions with biological targets. The spirocyclic structure further contributes to its uniqueness by providing a rigid and stable framework.

Properties

CAS No.

2649023-81-2

Molecular Formula

C6H9ClF2N2O

Molecular Weight

198.6

Purity

95

Origin of Product

United States

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